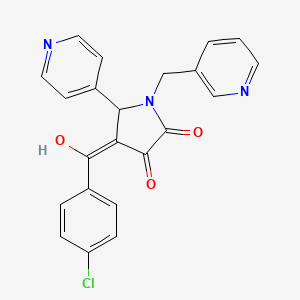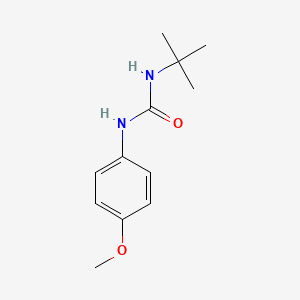![molecular formula C21H25N3O3 B5293655 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5293655.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, commonly known as AMPT, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the brain. AMPT has been used in scientific research to investigate the role of serotonin in various physiological and behavioral processes.
Mecanismo De Acción
AMPT works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the brain. This results in a decrease in serotonin levels, which can have a wide range of effects on physiological and behavioral processes.
Biochemical and Physiological Effects:
The effects of AMPT on serotonin levels can have a wide range of biochemical and physiological effects. For example, serotonin is involved in the regulation of mood, appetite, sleep, and circadian rhythms. Therefore, depletion of serotonin levels by AMPT can lead to changes in these processes. Studies have also shown that AMPT can affect the activity of other neurotransmitters, such as dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMPT in scientific research is that it allows researchers to investigate the role of serotonin in various physiological and behavioral processes. However, one limitation is that the effects of AMPT on serotonin levels can be variable and depend on factors such as dose and timing of administration. Additionally, the effects of AMPT may be confounded by the effects of other neurotransmitters, such as dopamine and norepinephrine.
Direcciones Futuras
There are several future directions for research involving AMPT. One area of interest is the role of serotonin in the regulation of social behavior. Studies have shown that serotonin depletion by AMPT can lead to changes in social behavior, such as decreased social interaction and increased aggression. Further research is needed to understand the underlying mechanisms of these effects and how they may be relevant to human behavior.
Another area of interest is the use of AMPT as a tool for investigating the role of serotonin in psychiatric disorders such as depression and anxiety. Studies have shown that serotonin levels are altered in these disorders, and AMPT may be a useful tool for investigating the underlying mechanisms.
Finally, there is interest in developing new compounds that can selectively target tryptophan hydroxylase and modulate serotonin levels in a more specific and controlled manner. This could lead to the development of new treatments for psychiatric disorders and other conditions that are influenced by serotonin levels.
Conclusion:
In conclusion, AMPT is a chemical compound that has been extensively used in scientific research to investigate the role of serotonin in various physiological and behavioral processes. It works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the brain. While there are limitations to its use, AMPT has provided valuable insights into the role of serotonin in human behavior and may lead to the development of new treatments for psychiatric disorders.
Métodos De Síntesis
AMPT can be synthesized by reacting 2-methoxy-3-methylbenzoic acid with acetyl chloride to form the corresponding acetyl derivative. This intermediate is then reacted with 1-(4-chlorophenyl)piperazine in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
AMPT has been used in numerous scientific studies to investigate the role of serotonin in various physiological and behavioral processes. For example, it has been used to study the effects of serotonin depletion on mood, cognition, and social behavior. AMPT has also been used to investigate the role of serotonin in the regulation of appetite, sleep, and circadian rhythms.
Propiedades
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-7-6-8-17(20(15)27-3)21(26)22-18-9-4-5-10-19(18)24-13-11-23(12-14-24)16(2)25/h4-10H,11-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLDLXUJDQMYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B5293574.png)

![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)
![1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5293608.png)
![7-(3,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5293609.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5293611.png)

![3-methyl-8-(6-methyl-2-propyl-4-pyrimidinyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5293622.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5293653.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5293659.png)
![1'-[(5-methyl-2-furyl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5293671.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5293685.png)